molecular formula C19H21N5O3 B2625834 8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-43-4

8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2625834
CAS No.: 915927-43-4
M. Wt: 367.409
InChI Key: WCXNAEHNJWCHLT-UHFFFAOYSA-N
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Description

8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound designed for research and development purposes. As a member of the imidazo[2,1-f]purine-dione family, a class of compounds known to be investigated for various biological activities, it serves as a key intermediate and building block in medicinal chemistry. Researchers can utilize this compound in the design and synthesis of novel molecules, particularly for probing biological pathways. Its structural features, including the phenethyl and hydroxyethyl substituents, make it a versatile scaffold for further chemical modification. This product is provided with guaranteed purity and identity. It is intended for laboratory research use only and is not classified as a drug, nor is it intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-12-24-15-16(20-18(24)22(13)10-11-25)21(2)19(27)23(17(15)26)9-8-14-6-4-3-5-7-14/h3-7,12,25H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXNAEHNJWCHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine, which has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23N5O3
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to be linked to its structural features that allow it to interact with various enzymes and proteins. The imidazo[2,1-f]purine scaffold is known for its ability to modulate biological pathways through:

  • Enzyme Inhibition : Potential inhibition of kinases or phosphatases involved in signaling pathways.
  • Gene Expression Modulation : Influencing transcription factors that regulate gene expression.
  • Cell Signaling Pathway Interference : Altering pathways such as MAPK or PI3K/Akt that are crucial for cell survival and proliferation.

Cellular Effects

Research indicates that compounds with similar structures can affect cellular functions including:

  • Cell Proliferation : Inhibition or stimulation of cell growth depending on the specific cellular context.
  • Apoptosis Induction : Triggering programmed cell death in cancerous cells.
  • Inflammatory Response Modulation : Potential anti-inflammatory effects observed in related compounds.

Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry investigated the anti-cancer properties of imidazo[2,1-f]purine derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 nM to 100 nM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of related compounds. It was found that these compounds inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro, suggesting a potential therapeutic role in inflammatory diseases.

Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 values between 10 nM - 100 nMJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of TNF-alpha productionInflammation Journal
Apoptosis inductionIncreased apoptosis in cancer cellsCancer Research

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound remains largely uncharacterized. However, based on related compounds:

  • Absorption : Likely absorbed through gastrointestinal tract due to its lipophilic nature.
  • Distribution : Expected to distribute widely due to low molecular weight and moderate polarity.
  • Metabolism : Potentially metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific pathways.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Some key areas of interest include:

  • Antitumor Activity : Studies have shown that derivatives of imidazo[2,1-f]purine compounds exhibit cytotoxic effects on cancer cell lines. This suggests potential applications in cancer therapy .
  • Cyclic Nucleotide Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels within cells. This inhibition can lead to increased levels of cAMP and cGMP, potentially benefiting conditions like heart failure and depression .

Neuroscience

Research indicates that compounds similar to 8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may influence neurotransmitter signaling pathways. This could have implications for treating neurological disorders such as schizophrenia and depression .

Biochemical Studies

The compound's structure allows it to be used as a biochemical probe in studies involving enzyme kinetics and receptor binding assays. Its ability to mimic natural substrates makes it valuable in understanding enzyme mechanisms and drug interactions .

Case Study 1: Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[2,1-f]purines and tested their cytotoxicity against various cancer cell lines. The results indicated that specific modifications to the compound's structure enhanced its potency against breast cancer cells .

Case Study 2: PDE Inhibition

A research group focused on the development of selective PDE inhibitors based on the imidazo[2,1-f]purine scaffold. Their findings suggested that these compounds could effectively increase intracellular cAMP levels, providing a novel approach to treating cardiovascular diseases .

Data Table: Summary of Research Findings

Study FocusKey FindingsReference
Antitumor ActivityEnhanced cytotoxic effects on cancer cell lines
PDE InhibitionIncreased cAMP levels; potential cardiovascular benefits
Neuroscience ApplicationsModulation of neurotransmitter signaling pathways

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

  • 3-Position: Phenethyl (Target Compound): The aromatic group may enhance binding to serotonin receptors (e.g., 5-HT1A) via π-π stacking, similar to piperazinylalkyl chains in AZ-853/861 . Piperazinylalkyl (3i, AZ-853/861): Fluorinated arylpiperazines improve 5-HT1A selectivity and metabolic stability due to electron-withdrawing effects . Butyl (CB11): Aliphatic chains shift activity to non-CNS targets (e.g., PPARγ in cancer) .
  • Arylpiperazines (AZ-853/861): Enhance 5-HT1A affinity but may increase cardiovascular side effects (e.g., orthostatic hypotension) .

Research Findings and Clinical Implications

  • Antidepressant Potential: Fluorophenylpiperazinyl derivatives (e.g., 3i, AZ-853) show efficacy in forced swim tests (FST) at low doses (2.5–5 mg/kg), suggesting the target compound’s phenethyl group may require optimization for similar potency .
  • Oncology Applications: CB11’s aminophenyl substitution highlights the structural flexibility of imidazo[2,1-f]purines for divergent therapeutic targets .
  • Safety: The target compound’s lack of piperazine moieties may mitigate α1-adrenolytic effects (e.g., hypotension in AZ-853) .

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